- Synthesis and Anti-HIV Activity of β-D-3'-Azido-2',3'-unsaturated Nucleosides and β-D-3'-Azido-3'-deoxyribofuranosylnucleosides, Nucleosides, 2005, 24(10-12), 1707-1727

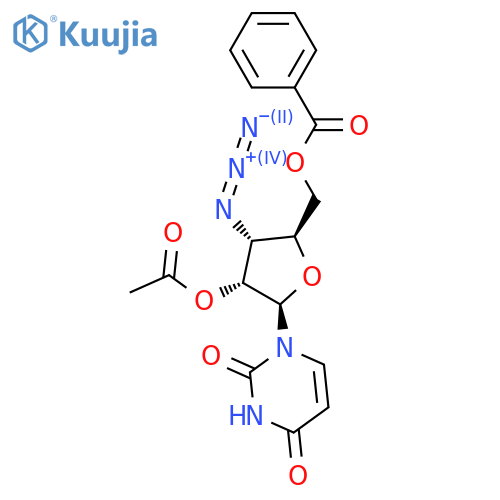

Cas no 917239-19-1 (Benzoic acid (2S,3R,4R,5R)-4-acetoxy-3-azido-5-(4-hydroxy-2-oxo-2H-pyrimidin-1-yl)-tetrahydro-furan-2-ylmethyl ester)

917239-19-1 structure

Produktname:Benzoic acid (2S,3R,4R,5R)-4-acetoxy-3-azido-5-(4-hydroxy-2-oxo-2H-pyrimidin-1-yl)-tetrahydro-furan-2-ylmethyl ester

CAS-Nr.:917239-19-1

MF:C18H17N5O7

MW:415.356883764267

CID:3032012

Benzoic acid (2S,3R,4R,5R)-4-acetoxy-3-azido-5-(4-hydroxy-2-oxo-2H-pyrimidin-1-yl)-tetrahydro-furan-2-ylmethyl ester Chemische und physikalische Eigenschaften

Namen und Kennungen

-

- 3'-叠氮基-3'-脱氧尿苷 2'-乙酸酯 5'-苯甲酸酯

- A855659

- Benzoic acid (2S,3R,4R,5R)-4-acetoxy-3-azido-5-(4-hydroxy-2-oxo-2H-pyrimidin-1-yl)-tetrahydro-furan-2-ylmethyl ester;

- Benzoic acid (2S,3R,4R,5R)-4-acetoxy-3-azido-5-(4-hydroxy-2-oxo-2H-pyrimidin-1-yl)-tetrahydro-furan-

- 2′-O-Acetyl-3′-Azido-5′-O-benzoyl-3′-deoxyuridine

- Benzoic acid (2S,3R,4R,5R)-4-acetoxy-3-azido-5-(4-hydroxy-2-oxo-2H-pyrimidin-1-yl)-tetrahydro-furan-2-ylmethyl ester

-

- Inchi: 1S/C18H17N5O7/c1-10(24)29-15-14(21-22-19)12(9-28-17(26)11-5-3-2-4-6-11)30-16(15)23-8-7-13(25)20-18(23)27/h2-8,12,14-16H,9H2,1H3,(H,20,25,27)/t12-,14-,15-,16-/m1/s1

- InChI-Schlüssel: GFWRIVCUHRADRJ-DTZQCDIJSA-N

- Lächelt: O([C@@H]1[C@H](N=[N+]=[N-])[C@@H](COC(C2C=CC=CC=2)=O)O[C@H]1N1C=CC(=O)NC1=O)C(=O)C

Berechnete Eigenschaften

- Anzahl der Spender von Wasserstoffbindungen: 1

- Anzahl der Akzeptoren für Wasserstoffbindungen: 9

- Schwere Atomanzahl: 30

- Anzahl drehbarer Bindungen: 8

- Komplexität: 788

- Topologische Polaroberfläche: 126

- XLogP3: 1.5

Benzoic acid (2S,3R,4R,5R)-4-acetoxy-3-azido-5-(4-hydroxy-2-oxo-2H-pyrimidin-1-yl)-tetrahydro-furan-2-ylmethyl ester Herstellungsverfahren

Synthetic Routes 1

Reaktionsbedingungen

1.1 Reagents: Sulfuric acid , Copper sulfate Solvents: Acetone ; rt

1.2 Reagents: Hydrochloric acid Solvents: Methanol ; 40 °C

2.1 Reagents: Pyridine Solvents: Dichloromethane ; 0 °C

3.1 Reagents: Pyridine , Trifluoromethanesulfonic anhydride Solvents: Dichloromethane ; -10 °C

3.2 Reagents: Sodium azide Catalysts: Tetrabutylammonium chloride Solvents: Dimethylformamide ; 60 °C

4.1 Reagents: Formic acid Solvents: Water ; 50 °C

4.2 Reagents: Pyridine Solvents: Pyridine ; rt

5.1 Reagents: N,O-Bis(trimethylsilyl)acetamide Solvents: Acetonitrile ; rt; 1 h, 50 - 60 °C; 60 °C → rt

5.2 Reagents: Trimethylsilyl triflate ; rt; 4 h, 65 - 70 °C; 70 °C → rt

5.3 Reagents: Sodium bicarbonate Solvents: Water

1.2 Reagents: Hydrochloric acid Solvents: Methanol ; 40 °C

2.1 Reagents: Pyridine Solvents: Dichloromethane ; 0 °C

3.1 Reagents: Pyridine , Trifluoromethanesulfonic anhydride Solvents: Dichloromethane ; -10 °C

3.2 Reagents: Sodium azide Catalysts: Tetrabutylammonium chloride Solvents: Dimethylformamide ; 60 °C

4.1 Reagents: Formic acid Solvents: Water ; 50 °C

4.2 Reagents: Pyridine Solvents: Pyridine ; rt

5.1 Reagents: N,O-Bis(trimethylsilyl)acetamide Solvents: Acetonitrile ; rt; 1 h, 50 - 60 °C; 60 °C → rt

5.2 Reagents: Trimethylsilyl triflate ; rt; 4 h, 65 - 70 °C; 70 °C → rt

5.3 Reagents: Sodium bicarbonate Solvents: Water

Referenz

Synthetic Routes 2

Reaktionsbedingungen

1.1 Reagents: Pyridine Solvents: Dichloromethane ; 0 °C

2.1 Reagents: Pyridine , Trifluoromethanesulfonic anhydride Solvents: Dichloromethane ; -10 °C

2.2 Reagents: Sodium azide Catalysts: Tetrabutylammonium chloride Solvents: Dimethylformamide ; 60 °C

3.1 Reagents: Formic acid Solvents: Water ; 50 °C

3.2 Reagents: Pyridine Solvents: Pyridine ; rt

4.1 Reagents: N,O-Bis(trimethylsilyl)acetamide Solvents: Acetonitrile ; rt; 1 h, 50 - 60 °C; 60 °C → rt

4.2 Reagents: Trimethylsilyl triflate ; rt; 4 h, 65 - 70 °C; 70 °C → rt

4.3 Reagents: Sodium bicarbonate Solvents: Water

2.1 Reagents: Pyridine , Trifluoromethanesulfonic anhydride Solvents: Dichloromethane ; -10 °C

2.2 Reagents: Sodium azide Catalysts: Tetrabutylammonium chloride Solvents: Dimethylformamide ; 60 °C

3.1 Reagents: Formic acid Solvents: Water ; 50 °C

3.2 Reagents: Pyridine Solvents: Pyridine ; rt

4.1 Reagents: N,O-Bis(trimethylsilyl)acetamide Solvents: Acetonitrile ; rt; 1 h, 50 - 60 °C; 60 °C → rt

4.2 Reagents: Trimethylsilyl triflate ; rt; 4 h, 65 - 70 °C; 70 °C → rt

4.3 Reagents: Sodium bicarbonate Solvents: Water

Referenz

- Synthesis and Anti-HIV Activity of β-D-3'-Azido-2',3'-unsaturated Nucleosides and β-D-3'-Azido-3'-deoxyribofuranosylnucleosides, Nucleosides, 2005, 24(10-12), 1707-1727

Synthetic Routes 3

Reaktionsbedingungen

1.1 Reagents: N,O-Bis(trimethylsilyl)acetamide Solvents: Acetonitrile ; rt; 1 h, 50 - 60 °C; 60 °C → rt

1.2 Reagents: Trimethylsilyl triflate ; rt; 4 h, 65 - 70 °C; 70 °C → rt

1.3 Reagents: Sodium bicarbonate Solvents: Water

1.2 Reagents: Trimethylsilyl triflate ; rt; 4 h, 65 - 70 °C; 70 °C → rt

1.3 Reagents: Sodium bicarbonate Solvents: Water

Referenz

- Synthesis and Anti-HIV Activity of β-D-3'-Azido-2',3'-unsaturated Nucleosides and β-D-3'-Azido-3'-deoxyribofuranosylnucleosides, Nucleosides, 2005, 24(10-12), 1707-1727

Synthetic Routes 4

Reaktionsbedingungen

1.1 Reagents: Formic acid Solvents: Water ; 50 °C

1.2 Reagents: Pyridine Solvents: Pyridine ; rt

2.1 Reagents: N,O-Bis(trimethylsilyl)acetamide Solvents: Acetonitrile ; rt; 1 h, 50 - 60 °C; 60 °C → rt

2.2 Reagents: Trimethylsilyl triflate ; rt; 4 h, 65 - 70 °C; 70 °C → rt

2.3 Reagents: Sodium bicarbonate Solvents: Water

1.2 Reagents: Pyridine Solvents: Pyridine ; rt

2.1 Reagents: N,O-Bis(trimethylsilyl)acetamide Solvents: Acetonitrile ; rt; 1 h, 50 - 60 °C; 60 °C → rt

2.2 Reagents: Trimethylsilyl triflate ; rt; 4 h, 65 - 70 °C; 70 °C → rt

2.3 Reagents: Sodium bicarbonate Solvents: Water

Referenz

- Synthesis and Anti-HIV Activity of β-D-3'-Azido-2',3'-unsaturated Nucleosides and β-D-3'-Azido-3'-deoxyribofuranosylnucleosides, Nucleosides, 2005, 24(10-12), 1707-1727

Synthetic Routes 5

Reaktionsbedingungen

1.1 Reagents: Pyridine , Trifluoromethanesulfonic anhydride Solvents: Dichloromethane ; -10 °C

1.2 Reagents: Sodium azide Catalysts: Tetrabutylammonium chloride Solvents: Dimethylformamide ; 60 °C

2.1 Reagents: Formic acid Solvents: Water ; 50 °C

2.2 Reagents: Pyridine Solvents: Pyridine ; rt

3.1 Reagents: N,O-Bis(trimethylsilyl)acetamide Solvents: Acetonitrile ; rt; 1 h, 50 - 60 °C; 60 °C → rt

3.2 Reagents: Trimethylsilyl triflate ; rt; 4 h, 65 - 70 °C; 70 °C → rt

3.3 Reagents: Sodium bicarbonate Solvents: Water

1.2 Reagents: Sodium azide Catalysts: Tetrabutylammonium chloride Solvents: Dimethylformamide ; 60 °C

2.1 Reagents: Formic acid Solvents: Water ; 50 °C

2.2 Reagents: Pyridine Solvents: Pyridine ; rt

3.1 Reagents: N,O-Bis(trimethylsilyl)acetamide Solvents: Acetonitrile ; rt; 1 h, 50 - 60 °C; 60 °C → rt

3.2 Reagents: Trimethylsilyl triflate ; rt; 4 h, 65 - 70 °C; 70 °C → rt

3.3 Reagents: Sodium bicarbonate Solvents: Water

Referenz

- Synthesis and Anti-HIV Activity of β-D-3'-Azido-2',3'-unsaturated Nucleosides and β-D-3'-Azido-3'-deoxyribofuranosylnucleosides, Nucleosides, 2005, 24(10-12), 1707-1727

Benzoic acid (2S,3R,4R,5R)-4-acetoxy-3-azido-5-(4-hydroxy-2-oxo-2H-pyrimidin-1-yl)-tetrahydro-furan-2-ylmethyl ester Raw materials

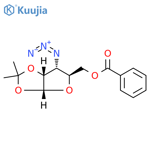

- α-D-Ribofuranose, 3-azido-3-deoxy-1,2-O-(1-methylethylidene)-, 5-benzoate

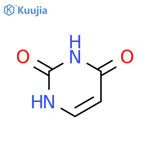

- Uracil

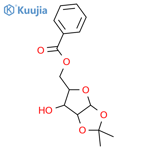

- 5-Benzoyl-1,2-isopropylidene-alpha-D-xylofuranose

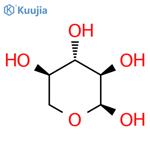

- D(+)-Xylose

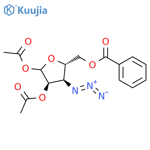

- 1,2-Di-O-acetyl-3-azido-3-deoxy-5-O-benzoyl-D-ribofuranose

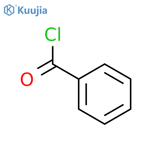

- Benzoyl chloride

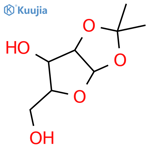

- (3aR,5R,6S,6aR)-5-(hydroxymethyl)-2,2-dimethyl-tetrahydro-2H-furo[2,3-d][1,3]dioxol-6-ol

Benzoic acid (2S,3R,4R,5R)-4-acetoxy-3-azido-5-(4-hydroxy-2-oxo-2H-pyrimidin-1-yl)-tetrahydro-furan-2-ylmethyl ester Preparation Products

Benzoic acid (2S,3R,4R,5R)-4-acetoxy-3-azido-5-(4-hydroxy-2-oxo-2H-pyrimidin-1-yl)-tetrahydro-furan-2-ylmethyl ester Verwandte Literatur

-

1. Carbocycles via enantioselective inter- and intramolecular iridium-catalysed allylic alkylations†Stephane Streiff,Carolin Welter,Mathias Schelwies,Gunter Lipowsky,Nicole Miller,Günter Helmchen Chem. Commun., 2005, 2957-2959

-

Chuanliang Chen,Yao Xu,Shaohang Wu,Shasha Zhang,Zhichun Yang,Wenjun Zhang,Hongmei Zhu,Zhenzhong Xiong,Weitao Chen,Wei Chen J. Mater. Chem. A, 2018,6, 7903-7912

-

Ji Yang,Jing Fu,Hao-Yuan Lyu,Li-Ping Bai,Zhi-Hong Jiang,Guo-Yuan Zhu RSC Adv., 2021,11, 9057-9066

-

Jing-fu Liu,Qian Liu,Gui-bin Jiang Chem. Commun., 2011,47, 1613-1615

917239-19-1 (Benzoic acid (2S,3R,4R,5R)-4-acetoxy-3-azido-5-(4-hydroxy-2-oxo-2H-pyrimidin-1-yl)-tetrahydro-furan-2-ylmethyl ester) Verwandte Produkte

- 852408-84-5(2-(Pyrrolidin-1-yl)-5-(2-thienyl)thiazolo-[4,5-b]-pyridine-7-carboxylic acid)

- 7397-23-1(2-Propen-1-one,3-(1,3-benzodioxol-5-yl)-1-(4-fluorophenyl)-)

- 1553968-38-9(2-(4-Fluorophenyl)-6,7-Dihydropyrazolo[1,5-A]Pyrazin-4(5H)-One)

- 744231-66-1([(9-ethyl-9H-carbazol-3-yl)carbamoyl]methyl 2-(2-phenylethenesulfonamido)acetate)

- 70832-36-9(Propyl N-Acetyl-β-D-glucosamine)

- 2934-02-3(1-(4-methylphenoxy)-3-(propan-2-yl)aminopropan-2-ol hydrochloride)

- 1697599-56-6(Tert-butyl 3-(2-methylprop-2-enoyl)morpholine-4-carboxylate)

- 1251703-74-8(N-(2,4-dimethylphenyl)-2-{4-3-(4-fluorophenyl)-1,2,4-oxadiazol-5-ylpiperidin-1-yl}acetamide)

- 2229146-72-7(2-(5-bromo-3-nitropyridin-2-yl)-2-fluoroethan-1-amine)

- 1263046-25-8(Trt-Dap(Fmoc)-OH)

Empfohlene Lieferanten

上海贤鼎生物科技有限公司

Gold Mitglied

CN Lieferant

Großmenge

Shanghai Aoguang Biotechnology Co., Ltd

Gold Mitglied

CN Lieferant

Großmenge

Nanjing jingzhu bio-technology Co., Ltd.

Gold Mitglied

CN Lieferant

Großmenge

Wuhan brilliant Technology Co.,Ltd

Gold Mitglied

CN Lieferant

Großmenge

Jincang Pharmaceutical (Shanghai) Co., LTD.

Gold Mitglied

CN Lieferant

Reagenz